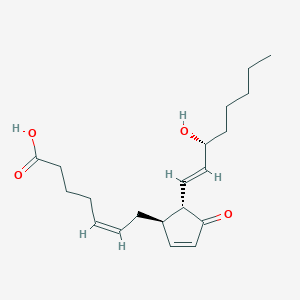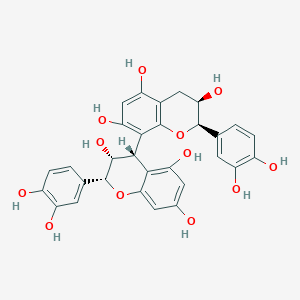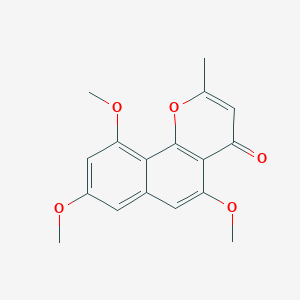
5-Methylflavasperone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylflavasperone is a natural product found in Guiera senegalensis with data available.
Applications De Recherche Scientifique
Antioxidative and Inhibitory Activity
5-Methylflavasperone, isolated from the leaves of Guiera senegalensis, exhibits weak inhibitory activity on 5-lipoxygenase from porcine leucocytes and similar antiradicalar effects in the deoxyribose assay, indicating its potential in antioxidative applications (Bucar et al., 1998).
Novel Naphthopyran Discovery
A novel naphthopyran, 5-Methyldihydroflavasperone, was isolated from the chloroform extract of Guiera senegalensis leaves, emphasizing its significance in phytochemical research (Mahmoud & Khalid, 1997).
Interaction with GABA Receptors
6-Methylflavone, a related compound, positively modulates ionotropic γ-aminobutyric acid (GABA) receptors, indicating potential neurological applications (Hall et al., 2004).
Comparative Studies in Biochemistry
Research comparing methylated flavonoids like 5-Methylflavasperone with unmethylated flavonoids highlights their increased metabolic stability and better intestinal absorption, suggesting their efficacy as chemopreventive agents (Wen & Walle, 2006).
Corrosion Inhibition Properties
Computational methods have shown that compounds like 5-Methylflavasperone can act as effective corrosion inhibitors for aluminum, highlighting its industrial applications (Ayuba & Abubakar, 2021).
Biological Effects on Smooth Muscles
7-O-Methyleriodictyol, a compound related to 5-Methylflavasperone, shows significant antispasmodic effects on rat isolated smooth muscles, underlining its potential in pharmaceutical research (Abu-Niaaj et al., 1993).
Propriétés
Nom du produit |
5-Methylflavasperone |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
5,8,10-trimethoxy-2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-9-5-12(18)16-13(20-3)7-10-6-11(19-2)8-14(21-4)15(10)17(16)22-9/h5-8H,1-4H3 |
Clé InChI |
XIPRKZKXZRMYTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2OC)OC)OC |
Synonymes |
5-methylflavasperone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




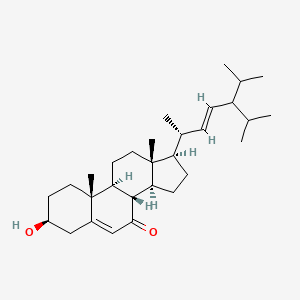
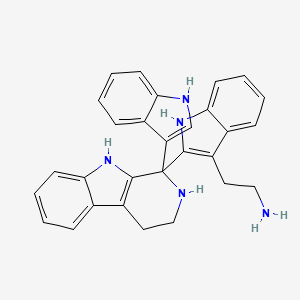
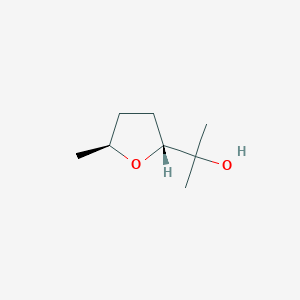
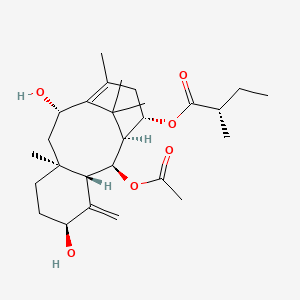
![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)
![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)
